molecular formula C9H13BrN2O2S B12457503 (2-Bromo-thiazol-5-yl)-methyl-carbamic acid tert-butyl ester

(2-Bromo-thiazol-5-yl)-methyl-carbamic acid tert-butyl ester

Cat. No.: B12457503
M. Wt: 293.18 g/mol
InChI Key: JAPGPLNIIJXXOV-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-bromo-1,3-thiazol-5-yl)-N-methylcarbamate is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The bromine atom attached to the thiazole ring and the tert-butyl group attached to the carbamate moiety contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(2-bromo-1,3-thiazol-5-yl)-N-methylcarbamate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.

    Bromination: The thiazole ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Carbamate Formation: The brominated thiazole is then reacted with tert-butyl isocyanate and a suitable base to form the carbamate moiety.

Industrial Production Methods

Industrial production methods for tert-butyl N-(2-bromo-1,3-thiazol-5-yl)-N-methylcarbamate may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(2-bromo-1,3-thiazol-5-yl)-N-methylcarbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The carbamate moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Various substituted thiazoles depending on the nucleophile used.

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced thiazole derivatives.

    Hydrolysis: Corresponding amine and carbon dioxide.

Scientific Research Applications

Tert-butyl N-(2-bromo-1,3-thiazol-5-yl)-N-methylcarbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive compounds.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-bromo-1,3-thiazol-5-yl)-N-methylcarbamate involves its interaction with specific molecular targets. The bromine atom and the thiazole ring play crucial roles in its binding affinity and specificity. The compound may inhibit enzymes or disrupt cellular processes by forming covalent bonds with nucleophilic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-(4-bromo-3-oxobutan-2-yl)carbamate
  • Tert-butyl N-(2-bromo-1,3-thiazol-4-yl)-N-methylcarbamate
  • Tert-butyl N-(2-chloro-1,3-thiazol-5-yl)-N-methylcarbamate

Uniqueness

Tert-butyl N-(2-bromo-1,3-thiazol-5-yl)-N-methylcarbamate is unique due to the specific positioning of the bromine atom on the thiazole ring, which influences its reactivity and biological activity. The presence of the tert-butyl group also enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H13BrN2O2S

Molecular Weight

293.18 g/mol

IUPAC Name

tert-butyl N-(2-bromo-1,3-thiazol-5-yl)-N-methylcarbamate

InChI

InChI=1S/C9H13BrN2O2S/c1-9(2,3)14-8(13)12(4)6-5-11-7(10)15-6/h5H,1-4H3

InChI Key

JAPGPLNIIJXXOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CN=C(S1)Br

Origin of Product

United States

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